molecular formula C31H54O3 B2726448 Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate CAS No. 110729-26-5

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate

Cat. No.: B2726448
CAS No.: 110729-26-5
M. Wt: 474.77
InChI Key: XFBPLFFEZVVMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is a hindered phenolic antioxidant . Its primary targets are polymers, particularly polyethylenes and polypropylene . It acts as a stabilizer, preventing the degradation of these polymers .

Mode of Action

The compound interacts with its targets by inhibiting the oxidation process . It is significantly less volatile than simpler phenolic antioxidants such as butylhydroxytoluene (BHT), making it more suitable for stabilizing plastics .

Biochemical Pathways

This compound affects the oxidation pathway in polymers . By inhibiting oxidation, it prevents the formation of free radicals and other reactive species that can cause damage to the polymer structure . This results in an extension of the polymer’s lifespan and preservation of its properties .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, it can be loosely applied to this compound in terms of its behavior in a polymer system. The compound exhibits a high potential for adsorption and negligible volatilization This contributes to its effectiveness as a stabilizer .

Result of Action

The result of this compound’s action is the stabilization of the polymer, preventing its degradation over time . This leads to the preservation of the polymer’s physical and chemical properties, extending its useful life .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . It is effective even at high temperatures experienced during plastic extrusion and moulding . Furthermore, it has been shown to have a high chemical stability , suggesting it maintains its effectiveness in various environmental conditions.

Preparation Methods

The synthesis of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is compared with other phenolic antioxidants such as butylhydroxytoluene (BHT) and pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Unlike BHT, this compound has a stearyl tail, which reduces its volatility and enhances its compatibility with plastics . Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) offers higher performance but at a higher cost .

Similar Compounds

  • Butylhydroxytoluene (BHT)
  • Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
  • Irganox 1076 (BASF)
  • Anox PP18 (SI Group)

Properties

IUPAC Name

octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(33)24-22-27-21-23-29(32)28(26-27)31(2,3)4/h21,23,26,32H,5-20,22,24-25H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBPLFFEZVVMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C=C1)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016662
Record name Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110729-26-5
Record name Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.